molecular formula C7H4BrF3N2O2 B1279835 2-Bromo-4-nitro-6-(trifluoromethyl)aniline CAS No. 400-66-8

2-Bromo-4-nitro-6-(trifluoromethyl)aniline

Cat. No. B1279835
CAS RN: 400-66-8
M. Wt: 285.02 g/mol
InChI Key: VTSOQYVBDQONBG-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-6-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of substances known as anilines, which are derivatives of ammonia wherein one or more hydrogen atoms have been replaced by phenyl groups. This particular compound is characterized by the presence of a bromo group, a nitro group, and a trifluoromethyl group attached to the aniline moiety. These substituents confer unique chemical properties that make it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of related brominated anilines has been explored in several studies. For instance, a method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes using commercially available anilines has been developed, which demonstrates the potential for synthesizing various substituted anilines, including those with trifluoromethyl groups . Another study describes the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, from 4-trifluoromethoxy aniline, indicating that bromination reactions are a key step in the synthesis of such compounds . These methods highlight the versatility of brominated anilines as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of brominated anilines can be complex, as evidenced by the crystal structure analysis of related compounds. For example, the crystal structure of a bromo-(2-diphenylphosphino-N-(2-oxybenzylidene)-aniline)-nickel compound was determined, revealing a triclinic system with pronounced intermolecular π-π interactions . Although this structure is not directly related to 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, it provides insight into the potential molecular interactions and geometries that such brominated anilines might exhibit.

Chemical Reactions Analysis

Brominated anilines participate in various chemical reactions due to the presence of the bromo group, which is a good leaving group. The studies show that brominated anilines can be used as starting materials for further functionalization, such as fluoroalkylation , and can undergo polymerization reactions when activated by certain catalysts . These reactions are crucial for the synthesis of more complex molecules and polymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline would be influenced by its substituents. The presence of the bromo group would likely increase its density and molecular weight, while the nitro group could contribute to its reactivity, particularly in electrophilic substitution reactions. The trifluoromethyl group would increase the compound's electronegativity and could affect its boiling and melting points. Although the specific properties of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are not detailed in the provided papers, the properties of similar brominated anilines suggest that it would be a relatively dense and reactive molecule, suitable for use in various chemical syntheses .

Scientific Research Applications

Synthesis Applications

One of the primary applications of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is in chemical synthesis. For instance, Wu et al. (2013) detailed the efficient nine-step synthesis of a complex molecule using 4-nitro-2-(trifluoromethyl)aniline, which is then converted into 2-bromo-4-amino-6-trifluoromethylaniline and further utilized in subsequent synthesis steps. This approach was notable for its shorter reaction times, milder conditions, and improved overall yield compared to previous methods (Wu et al., 2013).

Spectroscopic Investigation

Saravanan et al. (2014) conducted an extensive study on the vibrational, structural, thermodynamic, and electronic properties of a compound similar to 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, namely 4-nitro-3-(trifluoromethyl)aniline. Their research utilized Fourier transform infrared (FT-IR) and Raman spectra to analyze the compound's fundamental modes. This study highlights the importance of substituent groups in benzene rings on the molecular and electronic properties of such compounds (Saravanan et al., 2014).

Material Science

In material science, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline derivatives have shown potential in nonlinear optical (NLO) applications. For example, a study by Revathi et al. (2017) on similar compounds demonstrated that certain trifluoromethyl anilines could be good candidates for NLO materials due to their favorable electronic properties. This study provides a deeper understanding of the substituent effects on the vibrational spectra and other properties of such compounds (Revathi et al., 2017).

Pharmaceutical Synthesis

In pharmaceutical research, compounds like 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are often used as intermediates in the synthesis of more complex molecules. For instance, Shormanov et al. (2016) described the use of a similar compound, 4-nitro-3-(trifluoromethyl)-aniline, in the isolation and detection from biological materials, demonstrating its relevance in forensic and pharmaceutical research (Shormanov et al., 2016).

Safety And Hazards

“2-Bromo-4-nitro-6-(trifluoromethyl)aniline” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

2-bromo-4-nitro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSOQYVBDQONBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467012
Record name 2-bromo-4-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-nitro-6-(trifluoromethyl)aniline

CAS RN

400-66-8
Record name 2-Bromo-4-nitro-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (0.60 mL) dissolved in acetic acid (11 mL) was added dropwise to a solution of 4-nitro-2-trifluoromethyl-phenylamine (2.4 g) in acetic acid (12 mL). The reaction mixture was heated to 120° C. for 2½ hours, poured into water (400 mL) and filtered. The collected solid was washed with water (200 mL) and dried in vacuo to furnish 3.03 g (91% yield) of the title compound as a yellow solid. 1H NMR (500 MHz, DMSO-d6): 7.08 (s, 2H), 8.23 (d, 1H), 8.51 (d, 1H).
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JB Dickey, EB Towne, MS Bloom… - Industrial & …, 1953 - ACS Publications
Research Laboratories, Tennessee Eastman Co., Kingsport, Tenn. yfltS PART of a continuing program to synthesize cellulose X~ m acetate dyes which exhibit superior light and gas …
Number of citations: 36 pubs.acs.org
GL Grunewald, VM Paradkar… - The Journal of …, 1983 - ACS Publications
The synthesis of 5-, 6-, 7-, and 8-(trifluoromethyl) benzonorbornen-2-yl alcohols 6a-9a (exo) and lla-14a (endo) and an examination of the stereospecificity of the conversion to amines …
Number of citations: 2 pubs.acs.org

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